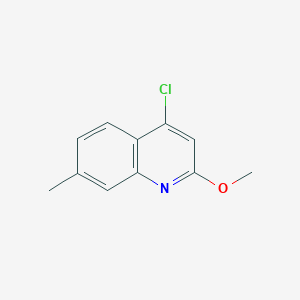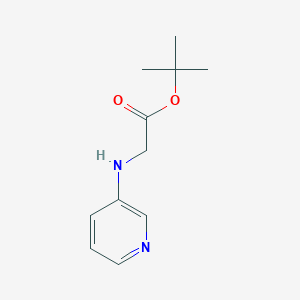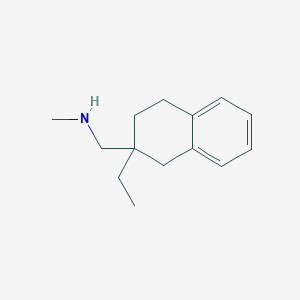
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with an ethyl group and a methylamine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Naphthalene Ring System: The naphthalene ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Naphthalene Ring: The naphthalene ring can be partially reduced to a tetrahydronaphthalene ring using hydrogenation with a palladium catalyst.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Secondary or tertiary amines.
Applications De Recherche Scientifique
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be utilized in studies investigating the interaction of amine-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological pathways. Specific pathways and targets would depend on the context of its application, such as neurotransmitter receptors in medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group on the amine.
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylmethanamine: Similar structure but with a propyl group instead of a methyl group on the amine.
Uniqueness: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is unique due to its specific combination of the naphthalene ring system with an ethyl group and a methylamine group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-(2-ethyl-3,4-dihydro-1H-naphthalen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H21N/c1-3-14(11-15-2)9-8-12-6-4-5-7-13(12)10-14/h4-7,15H,3,8-11H2,1-2H3 |
Clé InChI |
AXYBALMOQADNGY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=CC=CC=C2C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



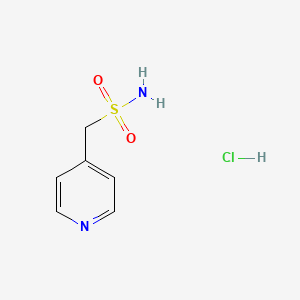
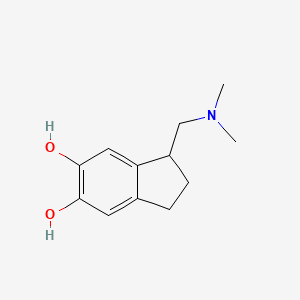
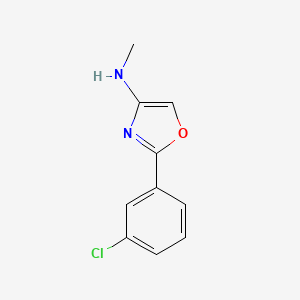
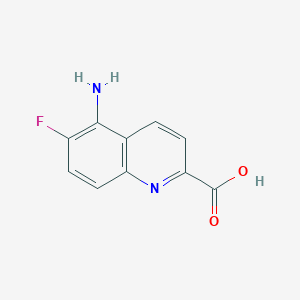
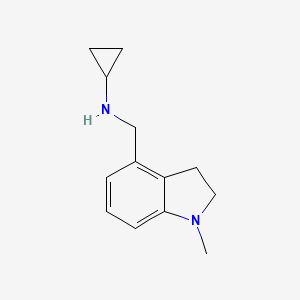
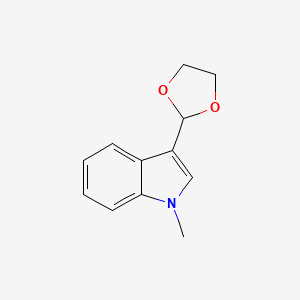
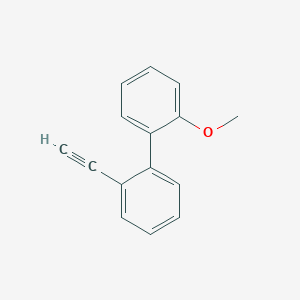
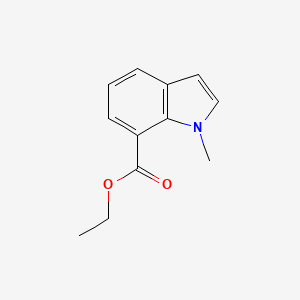
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)

